molecular formula C12H14N2O B13316575 5-(1-Aminopropyl)quinolin-8-OL

5-(1-Aminopropyl)quinolin-8-OL

Cat. No.: B13316575
M. Wt: 202.25 g/mol
InChI Key: VUYDXDCICRLBCH-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)quinolin-8-OL is a derivative of quinolin-8-ol, a compound known for its diverse biological activities This compound features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)quinolin-8-OL typically involves the functionalization of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with 1-bromopropane in the presence of a base, such as potassium carbonate, to introduce the 1-aminopropyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)quinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-(1-Aminopropyl)quinolin-8-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)quinolin-8-OL involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound, known for its antimicrobial properties.

    5-(1-Aminopropyl)quinoline: Lacks the hydroxyl group at the 8-position, which may affect its reactivity and biological activity.

    8-Hydroxyquinoline: Similar structure but without the 1-aminopropyl group, used in various industrial applications.

Uniqueness

5-(1-Aminopropyl)quinolin-8-OL is unique due to the presence of both the 1-aminopropyl group and the hydroxyl group at the 8-position. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(1-aminopropyl)quinolin-8-ol

InChI

InChI=1S/C12H14N2O/c1-2-10(13)8-5-6-11(15)12-9(8)4-3-7-14-12/h3-7,10,15H,2,13H2,1H3

InChI Key

VUYDXDCICRLBCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C2C=CC=NC2=C(C=C1)O)N

Origin of Product

United States

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